1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene
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Overview
Description
1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene is an organic compound with the molecular formula C9H10F2O2. It is a colorless liquid with a sweet odor and is commonly used in various scientific research fields, including medicinal chemistry, materials science, and industrial applications .
Preparation Methods
The synthesis of 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene typically involves the reaction of 1,4-difluoro-2-hydroxy-3-methylbenzene with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It has shown potential in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene can be compared with other similar compounds such as:
1,4-Difluoro-2-(methoxymethoxy)benzene: Lacks the methyl group at the 3-position, which can affect its reactivity and applications.
2,5-Difluoro-1-(methoxymethoxy)benzene: Has different fluorine substitution patterns, leading to variations in chemical behavior.
4,5-Difluoro-2-methoxyaniline: Contains an amino group instead of a methyl group, resulting in different chemical and biological properties
Properties
IUPAC Name |
1,4-difluoro-2-(methoxymethoxy)-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-6-7(10)3-4-8(11)9(6)13-5-12-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYOHTZNTLPHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OCOC)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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